N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-23(21,14-16-4-2-1-3-5-16)18-12-15-6-9-19(10-7-15)17-8-11-22-13-17/h1-5,15,17-18H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLMHZNHYHARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then reacted with oxolane and phenylmethanesulfonamide under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (–SO₂NH–) is a key reactive site. Its nitrogen can act as a nucleophile in alkylation or acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives .
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Acylation : Treating with acyl chlorides (e.g., acetyl chloride) yields N-acylsulfonamides .
Example Reaction:
| Reaction Type | Reagents/Conditions | Yield (%) | References |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 78–85 | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, RT | 65–72 |
Aza-Michael Addition Involving the Piperidine Ring
The secondary amine in the piperidine ring participates in aza-Michael additions with α,β-unsaturated carbonyl compounds (e.g., acrylates) :
This reaction is catalyzed by Lewis acids (e.g., ZnCl₂) or under basic conditions .
Key Data:
-
Substrates : Methyl acrylate, ethyl vinyl ketone.
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Conditions : ZnCl₂ (5 mol%), THF, 50°C.
Ring-Opening of the Oxolane (Tetrahydrofuran) Moiety
The oxolane ring undergoes acid-catalyzed ring-opening with nucleophiles (e.g., H₂O, alcohols):
Conditions : HCl (1M), reflux, 12 hours.
Reductive Amination at the Piperidine Core
The piperidine’s secondary amine can undergo reductive amination with aldehydes/ketones (e.g., formaldehyde) using NaBH₃CN or H₂/Pd-C :
| Substrate | Catalyst | Yield (%) | References |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | 82 | |
| Acetone | H₂, Pd-C, EtOH | 75 |
Sulfonamide Hydrolysis
Under strongly acidic or basic conditions, the sulfonamide group hydrolyzes to form sulfonic acids and amines :
Conditions : 6M HCl, 100°C (yield: 90%) .
Functionalization via Cross-Coupling Reactions
The phenyl group in the sulfonamide moiety can undergo Suzuki-Miyaura coupling with aryl boronic acids :
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .
Critical Stability Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a piperidine moiety and a sulfonamide functional group. Its molecular formula is C_{18}H_{26}N_{2}O_{2}S, with a molecular weight of approximately 342.48 g/mol. These structural features contribute to its biological activity.
Anticancer Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on various cancer cell lines by modulating protein kinase activity, which is crucial for cell proliferation and survival.
Case Study:
A study published in Drug Target Insights demonstrated that sulfonamide derivatives can effectively inhibit tumor growth in vitro and in vivo models. The specific compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent against tumors .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia. Its action may involve modulation of neurotransmitter systems or neuroprotective effects.
Case Study:
In preclinical trials, derivatives of this compound were tested for their efficacy in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease. Results indicated significant improvements in memory retention and reduction in amyloid-beta plaques .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the central nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares the sulfonamide (-SO₂NH-) core with other derivatives but differs in substituent complexity and topology:
Physicochemical Properties
- Melting Points : The patent compound (252–255°C) and Compound 15 (154–156°C) exhibit higher melting points than typical sulfonamides, likely due to crystalline packing from aromatic and fused-ring systems. The target compound’s melting point is unreported but may be intermediate due to its semi-rigid structure.
- Solubility : The tetrahydrofuran and benzyl groups in the target compound may enhance lipid solubility compared to the polar pyridine and phenylcarbamoyl groups in Compound 15.
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H22N2O2S
- Molecular Weight : 306.43 g/mol
- Chemical Structure : The compound consists of a piperidine ring substituted with an oxolane group and a phenylmethanesulfonamide moiety.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a modulator of muscarinic receptors, which are implicated in several neurological disorders, including Alzheimer's disease and Lewy Body dementia .
Key Mechanisms:
- Muscarinic Receptor Modulation : The compound shows potential as a muscarinic receptor antagonist, influencing cholinergic signaling pathways.
- Protein Kinase Inhibition : Preliminary studies suggest that it may inhibit certain protein kinases, affecting cellular proliferation and survival .
Neurological Disorders
Research has indicated that compounds similar to this compound may have therapeutic potential in treating neurological disorders. For instance, studies have shown that muscarinic receptor antagonists can alleviate cognitive deficits associated with Alzheimer's disease .
Anticancer Properties
There is emerging evidence that this compound may exhibit anticancer properties through its ability to modulate signaling pathways involved in cell growth and apoptosis. The inhibition of specific kinases could lead to reduced tumor growth in various cancer models .
Case Study 1: Alzheimer's Disease Model
In a study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests. The compound was found to enhance memory retention and reduce neuroinflammation markers .
Case Study 2: Cancer Cell Lines
In vitro studies using human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the downregulation of key survival pathways mediated by protein kinases .
Summary Table of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide?
Methodological Answer: Synthesis optimization typically involves multi-step strategies, including:
- Intermediate Preparation : Formation of the oxolane (tetrahydrofuran) and piperidine moieties via ring-opening or alkylation reactions. For example, coupling oxolan-3-yl groups to piperidine derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromatic or heterocyclic substituents .
- Sulfonamide Linkage : Reacting the piperidine-oxolane intermediate with phenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM). Monitoring reaction progress via TLC or HPLC to ensure complete conversion .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity validation requires HPLC with a C18 column and mobile phases like methanol/buffer (pH 4.6) for optimal resolution .
Q. What analytical methods are critical for validating the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to resolve impurities .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm sulfonamide (-SO₂NH-) linkage (δ ~3.1–3.5 ppm for CH₂-SO₂) and oxolane/piperidine ring protons (δ ~1.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out byproducts.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond lengths/angles, particularly for the sulfonamide and piperidine-oxolane moieties .
Q. What are the primary biological targets or pathways investigated for this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity). The sulfonamide group may act as a hydrogen-bond acceptor, targeting catalytic residues .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) to assess affinity. The piperidine-oxolane structure mimics bioactive alkaloids, suggesting potential neuromodulatory effects .
- Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines to evaluate antiproliferative activity, with IC₅₀ calculations using nonlinear regression models .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Dynamic Effects : Assess conformational flexibility via variable-temperature NMR to identify averaged signals (e.g., piperidine ring puckering or sulfonamide rotation). Compare with DFT-optimized structures (B3LYP/6-31G* basis set) .
- Solvent Artifacts : Re-run NMR in deuterated DMSO or CDCl₃ to observe solvent-dependent shifts. For example, sulfonamide protons may exhibit broadening in protic solvents .
- Crystallographic Validation : Cross-reference NMR data with X-ray structures to resolve ambiguities in stereochemistry or tautomerism .
Q. What experimental designs are recommended for stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH at 40°C for 24h).
- Oxidative stress (3% H₂O₂, 25°C).
- Photolysis (ICH Q1B guidelines: UV light at 320–400 nm).
- Analytical Monitoring : Use stability-indicating HPLC methods to quantify degradation products. Identify major fragments via LC-MS/MS .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at standard storage conditions (25°C/60% RH) from accelerated studies (40°C/75% RH) .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications to the sulfonamide group?
Methodological Answer:
- Analog Synthesis : Replace the phenylmethanesulfonamide with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents. Use Ullmann coupling for aryl sulfonamide derivatives .
- Biological Testing : Compare IC₅₀ values across analogs in target assays (e.g., enzyme inhibition).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and affinity trends. Correlate sulfonamide substituent electronegativity with activity .
- Data Analysis : Apply multivariate regression (e.g., partial least squares) to identify critical physicochemical parameters (logP, polar surface area) influencing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
